molecular formula C14H20ClNO2 B7814549 Piperoxan hydrochloride CAS No. 6211-27-4

Piperoxan hydrochloride

Cat. No.: B7814549
CAS No.: 6211-27-4
M. Wt: 269.77 g/mol
InChI Key: BITRJBQGQMGGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperoxan hydrochloride involves several steps:

    Condensation of Catechol with Epichlorohydrin: Catechol reacts with epichlorohydrin in the presence of an aqueous base to form 2-hydroxymethyl-1,4-benzodioxane.

    Halogenation: The hydroxymethyl group is then halogenated using thionyl chloride to produce 2-chloromethyl-1,4-benzodioxane.

    Displacement Reaction: Finally, the chloromethyl group is displaced by piperidine to yield piperoxan.

Industrial Production Methods

Industrial production methods for this compound typically follow the same synthetic route but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Piperoxan hydrochloride undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzodioxane derivatives and piperidine derivatives .

Scientific Research Applications

Diagnostic Applications

Pheochromocytoma Testing

Piperoxan hydrochloride is primarily utilized as a diagnostic agent for pheochromocytoma, a tumor that causes excessive production of catecholamines leading to hypertension. The piperoxan test involves administering the drug intravenously and observing the blood pressure response. A decrease in blood pressure indicates a positive response, suggesting the presence of pheochromocytoma due to its specificity in blocking circulating epinephrine and norepinephrine .

  • Case Studies : Historical data indicate that this test has been widely accepted since its introduction in 1947. Reports show that patients with pheochromocytoma consistently demonstrate a normal response to piperoxan, while those with other forms of hypertension do not exhibit significant changes .

Therapeutic Applications

Management of Local Ischemia

This compound has also been employed therapeutically to treat local ischemia resulting from extravasation of vasopressors like levarterenol during intravenous administration. The vasodilatory effects of piperoxan can rapidly alleviate symptoms associated with ischemia, such as pallor and numbness .

  • Administration Protocol : Treatment typically involves subcutaneous injection of a solution containing 5 mg of piperoxan in 20 cc of sterile saline, with dosages varying between 20 to 30 cc depending on the severity of the ischemia. Clinical observations have documented prompt relief within minutes following administration .

Pharmacological Insights

Mechanism of Action

Piperoxan acts as an antagonist at α-adrenergic receptors, specifically targeting α2-adrenergic receptors (α2-ARs). This action not only helps in reversing hypertension induced by agonists like clonidine but also contributes to its antihistaminic properties .

  • Comparative Potency : Studies have demonstrated that piperoxan exhibits significant antagonistic effects against morphine and other adrenergic agonists, highlighting its potential utility in pain management contexts where adrenergic modulation is beneficial .

Summary Table of Applications

ApplicationDescriptionReferences
Pheochromocytoma TestingDiagnostic test for identifying pheochromocytoma through blood pressure response
Local Ischemia ManagementTreatment for ischemia due to extravasation of vasopressors
Pharmacological ActionAntagonist at α2-adrenergic receptors; modulates blood pressure and pain

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperoxan hydrochloride is unique due to its dual role as an α2-adrenergic receptor antagonist and a first-generation antihistamine. This dual functionality makes it a valuable tool in both pharmacological research and therapeutic applications .

Biological Activity

Piperoxan hydrochloride, also known as benodaine, is a compound that has been extensively studied for its biological activities, particularly its role as an alpha-adrenergic antagonist and its applications in clinical diagnostics. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound has the chemical formula C14H19NO2C_{14}H_{19}NO_{2} and a molar mass of 233.311 g/mol. It was first synthesized in the early 1930s and is recognized for its dual role as an antihistamine and an alpha-adrenergic blocker. The mechanism of action involves competing with catecholamines (epinephrine and norepinephrine) for binding to alpha-adrenergic receptors, which leads to vasodilation and a subsequent decrease in blood pressure, particularly useful in diagnosing pheochromocytoma—a tumor that secretes excess catecholamines .

Biological Activities

1. Antihistaminic Activity:
Piperoxan was the first antihistamine discovered and has shown effectiveness in preventing histamine-induced bronchospasm in animal models . Its ability to block histamine receptors makes it valuable in treating allergic reactions.

2. Antinociceptive Effects:
Studies have demonstrated that piperoxan acts as an effective antagonist against morphine, indicating its potential role in pain management . The compound's interaction with alpha-adrenoceptors has been shown to influence pain response, making it a subject of interest in analgesic research.

3. Cardiovascular Effects:
Research indicates that piperoxan enhances myocardial performance, suggesting a positive inotropic effect that could be beneficial in certain cardiovascular conditions . Its use as a diagnostic aid in hypertension studies highlights its importance in clinical settings.

Case Studies and Research Findings

Case Study 1: Diagnostic Utility
The piperoxan test was initially described in 1947 for diagnosing pheochromocytoma. It differentiates hypertension caused by this tumor from other forms, based on the drug's specific action on alpha-adrenergic receptors. In patients with pheochromocytoma, administration of piperoxan typically results in a decrease in blood pressure, while those with other causes of hypertension show no change or an increase .

Case Study 2: Antinociceptive Research
A study explored the antinociceptive effects of piperoxan compared to other alpha-antagonists like phentolamine. Results indicated that piperoxan shifted dose-response curves for various agonists, demonstrating its potency as an antagonist . The findings suggest that piperoxan may modulate pain pathways via adrenergic mechanisms.

Data Table: Summary of Biological Activities

Activity Description Research Findings
AntihistaminicBlocks histamine-induced bronchospasmEffective in guinea pig models
AntinociceptiveActs as an antagonist to morphineMore effective than phentolamine
CardiovascularEnhances myocardial performancePositive effects noted in animal studies
Diagnostic AidUsed to diagnose pheochromocytomaSpecific response pattern observed
Neurotransmitter ModulationInfluences release of noradrenalineAlters transmitter overflow when combined with other drugs

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12;/h2-3,6-7,12H,1,4-5,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITRJBQGQMGGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2COC3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928851
Record name 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135-87-5
Record name Piperidine, 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperoxan hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperidinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPEROXAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS0DZ1UQNW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperoxan hydrochloride
Reactant of Route 2
Reactant of Route 2
Piperoxan hydrochloride
Reactant of Route 3
Reactant of Route 3
Piperoxan hydrochloride
Reactant of Route 4
Reactant of Route 4
Piperoxan hydrochloride
Reactant of Route 5
Reactant of Route 5
Piperoxan hydrochloride
Reactant of Route 6
Reactant of Route 6
Piperoxan hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.